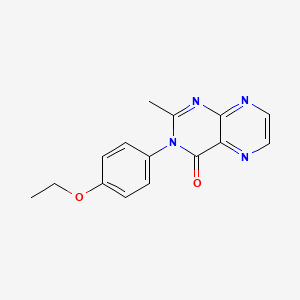
4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridinone core substituted with a p-ethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the p-ethoxyphenyl derivative, which is then subjected to cyclization reactions to form the pteridinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in solvents like ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted pteridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- can be compared with other similar compounds in the pteridinone family. Similar compounds include:
- 4(3H)-Pteridinone, 3-(p-methoxyphenyl)-2-methyl-
- 4(3H)-Pteridinone, 3-(p-chlorophenyl)-2-methyl-
- 4(3H)-Pteridinone, 3-(p-fluorophenyl)-2-methyl-
These compounds share a similar core structure but differ in the substituents attached to the pteridinone ring. The unique properties of 4(3H)-Pteridinone, 3-(p-ethoxyphenyl)-2-methyl- arise from the presence of the p-ethoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
34594-44-0 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpteridin-4-one |
InChI |
InChI=1S/C15H14N4O2/c1-3-21-12-6-4-11(5-7-12)19-10(2)18-14-13(15(19)20)16-8-9-17-14/h4-9H,3H2,1-2H3 |
InChI Key |
NVPHRKOYLQIZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=NC=CN=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















